2-chloro-N-methoxy-N-methyl-5-nitrobenzene-1-sulfonamide

描述

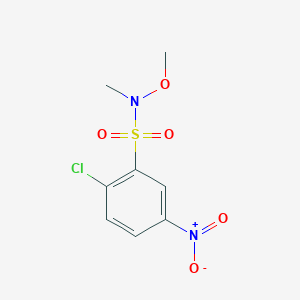

2-Chloro-N-methoxy-N-methyl-5-nitrobenzene-1-sulfonamide (CAS: 270063-47-3) is a sulfonamide derivative featuring a benzene ring substituted with chloro (Cl) at position 2, nitro (NO₂) at position 5, and a sulfonamide group at position 1. The sulfonamide moiety is further modified with methoxy (OCH₃) and methyl (CH₃) groups on the nitrogen atom. Its structural complexity, particularly the electron-withdrawing nitro group, may influence its chemical reactivity and biological activity compared to simpler sulfonamides.

属性

IUPAC Name |

2-chloro-N-methoxy-N-methyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O5S/c1-10(16-2)17(14,15)8-5-6(11(12)13)3-4-7(8)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVXKTCKGCBARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(OC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The preparation of 2-chloro-N-methoxy-N-methyl-5-nitrobenzene-1-sulfonamide generally involves the following key steps:

- Introduction of the nitro and chloro substituents on the benzene ring.

- Formation of the sulfonyl chloride intermediate on the benzene ring.

- Subsequent reaction of the sulfonyl chloride with N-methoxy-N-methylamine or its equivalent to form the sulfonamide.

This approach is consistent with classical sulfonamide synthesis, where sulfonyl chlorides react with amines to give sulfonamides.

Preparation of Substituted Benzene Sulfonyl Chloride Intermediates

Based on related sulfonamide syntheses and patent literature, the preparation of the sulfonyl chloride intermediate (2-chloro-5-nitrobenzene-1-sulfonyl chloride) can be achieved by chlorosulfonation of 2-chloro-5-nitrobenzene or its derivatives.

- Chlorosulfonation : Treatment of 2-chloro-5-nitrobenzene with chlorosulfonic acid or sulfuryl chloride under controlled temperature conditions introduces the sulfonyl chloride group at the 1-position.

- The presence of electron-withdrawing groups such as nitro and chloro influences the regioselectivity and reactivity of the sulfonylation step.

Formation of the N-Methoxy-N-methyl Sulfonamide

The sulfonyl chloride intermediate is then reacted with N-methoxy-N-methylamine to form the target sulfonamide. This step requires:

- Use of an appropriate base (e.g., triethylamine) to neutralize the hydrochloric acid generated.

- Controlled temperature to avoid side reactions.

- Anhydrous conditions to prevent hydrolysis of sulfonyl chloride.

Recent Advances in N-Methoxy Sulfonamide Preparation

A recent study (2024) reported an iron-catalyzed selective N═S coupling reaction of N-methoxy amides with sulfoxides to form N-acyl sulfoximines, demonstrating the utility of N-methoxy amides in selective coupling reactions under mild conditions with high yields (up to 95%) using FeCl3 and triethylamine as catalyst and base, respectively, at 90 °C for 12 hours in air atmosphere. Although this method is more focused on N-methoxy amides, it suggests potential catalytic approaches for sulfonamide formation involving N-methoxy functionalities.

Comparative Data Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Yield/Outcome | Notes |

|---|---|---|---|

| Chlorosulfonation | 2-chloro-5-nitrobenzene + chlorosulfonic acid or SO2Cl2, reflux | High yield of sulfonyl chloride intermediate | Requires temperature control |

| Sulfonamide formation | Sulfonyl chloride + N-methoxy-N-methylamine + base (e.g., Et3N), anhydrous solvent | High purity sulfonamide | Base neutralizes HCl, prevents hydrolysis |

| Iron-catalyzed N═S coupling (alternative method) | N-methoxy amide + sulfoxide, FeCl3 (10 mol %), Et3N, 90 °C, 12 h | Up to 95% isolated yield | Demonstrates catalytic potential for N-methoxy sulfonamide synthesis |

Detailed Research Findings and Notes

- Sulfonyl chloride intermediates are typically isolated by crystallization or distillation after chlorosulfonation. Purity is critical for successful sulfonamide formation.

- The reaction of sulfonyl chlorides with N-methoxy-N-methylamine is generally performed in anhydrous solvents such as dichloromethane or tetrahydrofuran to minimize hydrolysis.

- The use of organic bases such as triethylamine facilitates the reaction by scavenging HCl and driving the reaction forward.

- The iron-catalyzed method offers an environmentally benign alternative, avoiding harsh chlorosulfonation steps and providing selective coupling under mild conditions.

- Patent literature indicates that similar sulfonamide derivatives can be prepared via stepwise methylation, chlorosulfonation, and aminolysis reactions, emphasizing the importance of reaction conditions and reagent purity for high yields.

化学反应分析

2-chloro-N-methoxy-N-methyl-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of corresponding amines.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and sulfuric acid for sulfonation. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Pharmacological Applications

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. Research indicates that compounds like 2-chloro-N-methoxy-N-methyl-5-nitrobenzene-1-sulfonamide demonstrate significant activity against various bacterial strains. The mechanism often involves inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and replication .

Antitumor Properties

Recent studies have suggested that sulfonamide derivatives may possess antitumor activity. The compound is being investigated for its ability to inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis in cancer cells. This inhibition can lead to decreased proliferation of tumor cells, making it a candidate for cancer treatment .

Agricultural Applications

Pesticide Development

The compound's sulfonamide structure makes it a candidate for developing herbicides and fungicides. Its efficacy in controlling broadleaf weeds has been noted, similar to other sulfonamide-based herbicides like diclosulam, which acts as an acetolactate synthase (ALS) inhibitor . This property allows for pre-emergence and post-emergence applications in various crops, including soybeans and peanuts.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of various sulfonamides, including this compound, demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong potential as an alternative to traditional antibiotics .

Study 2: Herbicidal Activity

Field trials assessing the effectiveness of sulfonamide-based herbicides showed that formulations containing this compound significantly reduced weed biomass compared to untreated controls. These results suggest its viability as a new herbicide option in integrated pest management systems .

作用机制

The mechanism of action of 2-chloro-N-methoxy-N-methyl-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit certain enzymes, affecting metabolic pathways and cellular functions.

相似化合物的比较

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide

It has demonstrated herbicidal, anti-malarial, and anti-convulsant activities in studies, highlighting the biological relevance of the chloro-methoxy-sulfonamide scaffold .

5-[2-Chloro-5-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide (CAS: 78068-39-0)

This benzamide derivative contains a nitro group (position 2) and a chloro-trifluoromethylphenoxy substituent. While it shares the nitro functionality with the target compound, its sulfonamide is part of a methanesulfonyl group linked to a benzamide core. The trifluoromethyl (CF₃) group enhances lipophilicity, which may improve membrane permeability compared to the target compound .

5-Chloro-2-methoxy-N-(6-methoxy-3-methyl-1,2-benzoxazol-5-yl)benzenesulfonamide

This compound incorporates a benzoxazole ring instead of a nitro group. The chloro and methoxy substituents are retained, but the benzoxazole moiety introduces heterocyclic complexity, which could enhance binding to biological targets such as enzymes or receptors . The lack of a nitro group may reduce oxidative stress-related toxicity compared to the target compound.

4-[2-(5-Chloro-2-methoxybenzoylamino)ethyl]benzenesulfonamide

A glyburide-related compound, this derivative features a 5-chloro-2-methoxybenzoyl group connected via an ethyl linker to a sulfonamide. It is structurally distinct due to the amide linkage and ethyl spacer, which are absent in the target compound. This structural variation is associated with hypoglycemic activity, underscoring the role of substituent positioning in modulating biological effects .

Comparative Analysis Table

Key Findings and Implications

- Biological Activity: Non-nitro analogues (e.g., and ) exhibit diverse activities, indicating that substituent choice can tailor therapeutic effects.

- Synthetic Complexity : The target compound’s synthesis likely requires careful nitration and sulfonylation steps, whereas simpler analogues (e.g., ) are more straightforward to produce .

生物活性

2-chloro-N-methoxy-N-methyl-5-nitrobenzene-1-sulfonamide is a sulfonamide compound characterized by its unique molecular structure, which includes a chloro group, a methoxy group, a nitro group, and a sulfonamide functional group attached to a benzene ring. Its molecular formula is , with a molecular weight of approximately 280.68 g/mol. This compound has garnered attention for its significant biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The structural components of this compound contribute to its reactivity and biological activity. The nitro group is known for its role in antimicrobial activity, while the sulfonamide moiety enhances its pharmacological properties. The presence of the methoxy and chloro groups further modifies the compound's interaction with biological systems.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H9ClN2O5S | Contains chloro, methoxy, nitro, and sulfonamide groups |

| 4-Chloro-N-methoxy-N-methyl-3-nitrobenzenesulfonamide | C8H9ClN2O5S | Similar structure with different positioning |

| N-Methylsulfanilamide | C7H10N2O2S | Simpler structure, primarily used as an antibiotic |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it has shown potential in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Studies

The antimicrobial activity was assessed using the agar-dilution method against several bacterial strains:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

- Pseudomonas aeruginosa

The results indicated that the MIC values for this compound were comparable to standard antibiotics like ciprofloxacin but did not exhibit significant activity below 100 μM .

The mechanism underlying the biological activity of this compound involves several pathways:

- Nitro Group Reduction : The nitro group may be reduced to form reactive intermediates that interact with cellular components, leading to cell damage or death.

- Enzyme Inhibition : The sulfonamide moiety can inhibit specific enzymes involved in bacterial metabolism, disrupting essential metabolic pathways.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Studies have shown that it can induce apoptosis in cancer cells by affecting cell cycle progression and increasing lactate dehydrogenase (LDH) enzyme activity in treated cells compared to controls .

Case Studies

A notable study demonstrated that treatment with this compound led to significant reductions in cell viability in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent. The IC50 value for this compound was found to be around 225 µM, indicating effective cytotoxicity against cancer cells .

常见问题

Q. What are the optimal synthetic routes for 2-chloro-N-methoxy-N-methyl-5-nitrobenzene-1-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of sulfonamide derivatives often involves chlorination and sulfonamide coupling. For analogous compounds (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride), thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) with catalysts like N-methylacetamide or N,N-dimethylformamide (DMF) in solvents such as dichloromethane (DCM) or benzene are common . Key factors include:

- Temperature : Reflux (e.g., 50°C) improves reaction rates but may reduce selectivity.

- Catalyst : DMF enhances chlorination efficiency by stabilizing intermediates.

- Workup : Isolation via distillation or filtration after aqueous washing minimizes impurities.

For the target compound, similar protocols can be adapted, with nitro and methoxy groups requiring careful control to avoid over-chlorination.

Q. Which spectroscopic techniques are most reliable for characterizing sulfonamide derivatives like this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Essential for confirming substituent positions (e.g., nitro at C5, methoxy at N-methoxy). Splitting patterns in ¹H NMR distinguish N-methyl and methoxy groups .

- IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for purity assessment.

Advanced Research Questions

Q. How can contradictory data in reaction yields be resolved when optimizing solvent systems for sulfonamide synthesis?

- Methodological Answer : Discrepancies often arise from solvent polarity and nucleophilicity. For example:

- Dichloromethane (DCM) : Provides moderate polarity, favoring controlled chlorination but may slow reaction kinetics.

- Benzene : Non-polar, but poses safety risks; may improve selectivity for nitro-group stability .

- Experimental Design : Use a fractional factorial design to isolate solvent effects. Compare yields under identical temperatures and catalysts while varying solvents. Statistical tools (e.g., ANOVA) can identify significant variables .

Q. What computational strategies can predict the reactivity of the nitro group in this compound during nucleophilic substitution?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to assess electrophilicity at the nitro-substituted carbon.

- Reaction Pathway Modeling : Tools like Gaussian or ORCA simulate transition states for substitutions (e.g., methoxy displacement), guiding solvent/catalyst selection .

- Solvent Effects : COSMO-RS models predict solvation energies, optimizing solvent choices to stabilize intermediates.

Q. How can the biological activity of this sulfonamide be evaluated against related analogs, and what structural features drive efficacy?

- Methodological Answer :

- In Vitro Assays : Test antimicrobial or anticancer activity using cell viability assays (e.g., MTT). Compare with analogs lacking the methoxy or nitro groups to identify pharmacophores .

- SAR Studies : Modify substituents systematically (e.g., replace chloro with fluoro) and correlate changes with activity.

- Docking Simulations : Map interactions with target proteins (e.g., carbonic anhydrase for sulfonamides) to rationalize binding affinities .

Safety and Stability

Q. What are the critical safety considerations for handling and storing this nitro-substituted sulfonamide?

- Methodological Answer :

- Explosivity Risk : Nitro groups increase sensitivity to shock/heat. Store at ≤4°C in flame-resistant cabinets, away from reductants.

- Toxicity : Use fume hoods for synthesis; PPE (gloves, goggles) is mandatory.

- Decomposition : Monitor via DSC/TGA for exothermic peaks; avoid prolonged light exposure .

Data Contradiction and Reproducibility

Q. How can researchers address inconsistencies in reported crystallographic data for sulfonamide derivatives?

- Methodological Answer :

- Single-Crystal XRD : Validate unit cell parameters and compare with databases (e.g., CCDC). Discrepancies may arise from polymorphism or solvent inclusion .

- Refinement Protocols : Use software like SHELX for high-resolution data. Publish raw diffraction data to enhance reproducibility.

Tables: Key Synthetic and Analytical Data

| Parameter | Conditions/Results | Reference |

|---|---|---|

| Optimal Chlorination Agent | Oxalyl chloride (yield: 78-85%) vs. SOCl₂ (65-70%) | |

| ¹³C NMR Shift (Nitro Group) | ~148 ppm | |

| Thermal Decomposition Onset | 210°C (DSC) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。